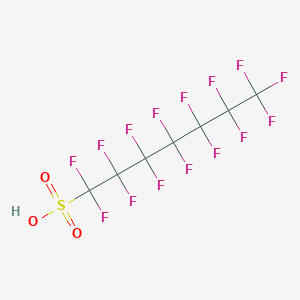

Perfluoroheptanesulfonic acid

Overview

Description

Perfluoroheptanesulfonic acid is a synthetic chemical compound belonging to the family of perfluorinated and polyfluorinated alkyl substances. It is characterized by its high thermal and chemical stability, making it a valuable compound in various industrial applications. The molecular formula of this compound is C7HF15O3S, and it is known for its strong acidic properties .

Mechanism of Action

Target of Action

Perfluoroheptanesulfonic acid (PFHpS) is a synthetic chemical compound that belongs to the group of per- and polyfluoroalkyl substances (PFASs) . It is an anionic fluorosurfactant . The primary targets of PFHpS are proteins and enzymes in the body, particularly blood albumin .

Mode of Action

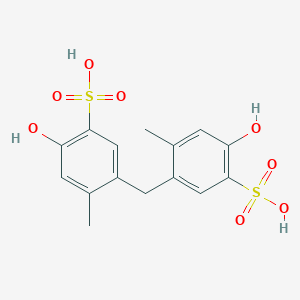

PFHpS has a seven carbon fluorocarbon chain that is both hydrophobic and lipophobic . Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds . In humans, PFHpS binds to blood albumin , and relatively little PFHpS is found in the liver compared to longer chain PFASs .

Biochemical Pathways

It is known that pfhps can interfere with various biological processes due to its ability to bind to proteins and enzymes

Pharmacokinetics

The pharmacokinetics of PFHpS are characterized by its persistence in the environment and in living organisms . Due to the strength of its carbon-fluorine bonds, it is resistant to degradation . The half-life of PFASs in human blood generally decreases with decreasing backbone length. Pfhps is an unusual exception in that its half-life is greater than both longer and shorter chain equivalents .

Result of Action

The result of PFHpS action is its persistence in the environment and bioaccumulation in living organisms . It is one of the most commonly detected PFASs

Action Environment

The action of PFHpS is influenced by various environmental factors. Its persistence in the environment is due to its resistance to hydrolysis, photolysis, and biodegradation . It has been used in various applications such as aqueous firefighting foams, textile coating, metal plating, and in polishing agents . It may also be present unintentionally as an impurity from industrial production processes .

Biochemical Analysis

. It is one of many compounds collectively known as per- and polyfluoroalkyl substances (PFASs). .

Biochemical Properties

Perfluoroheptanesulfonic acid has a seven carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds . Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . In humans, this compound binds to blood albumin .

Cellular Effects

This compound induces malformations in zebrafish larvae . Prenatal exposure to this compound is associated with decreased birth weight .

Molecular Mechanism

It is known that the strength of its carbon-fluorine bonds allows it to persist in the environment and in living organisms .

Temporal Effects in Laboratory Settings

Due to its persistence in the environment and in living organisms, it is likely that it has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been found to induce malformations in zebrafish larvae .

Metabolic Pathways

It is known to bind to blood albumin in humans .

Transport and Distribution

Due to its persistence in the environment and in living organisms, it is likely that it accumulates in certain tissues .

Subcellular Localization

Due to its persistence in the environment and in living organisms, it is likely that it is found in various compartments or organelles within the cell .

Preparation Methods

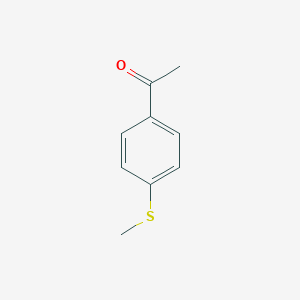

Synthetic Routes and Reaction Conditions: Perfluoroheptanesulfonic acid can be synthesized through the electrochemical fluorination of heptanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the fluorination reaction. The reaction conditions typically include low temperatures and controlled current densities to ensure the complete fluorination of the heptanesulfonic acid .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The production is carried out in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

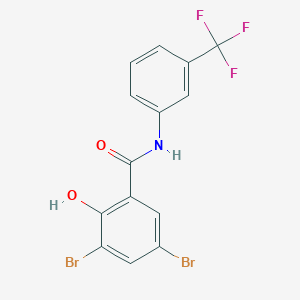

Types of Reactions: Perfluoroheptanesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form perfluoroheptanesulfonate.

Reduction: Reduction reactions are less common due to the stability of the perfluorinated carbon chain.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Perfluoroheptanesulfonate.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Perfluoroheptanesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a surfactant and in the synthesis of other fluorinated compounds.

Biology: Studies have investigated its effects on biological systems, including its bioaccumulation and potential toxicity.

Medicine: Research is ongoing to understand its impact on human health and its potential use in medical applications.

Industry: It is used in the production of water and oil-repellent coatings, firefighting foams, and as a processing aid in the manufacture of fluoropolymers

Comparison with Similar Compounds

- Perfluorohexanesulfonic acid

- Perfluorooctanesulfonic acid

- Perfluorononanesulfonic acid

Comparison: Perfluoroheptanesulfonic acid is unique due to its specific chain length and the resulting properties. Compared to perfluorohexanesulfonic acid, it has a longer carbon chain, which can influence its hydrophobicity and bioaccumulation potential. Perfluorooctanesulfonic acid, with an even longer chain, is known for its widespread use and environmental persistence. Each compound has distinct applications and regulatory considerations based on their chemical properties and potential health impacts .

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O3S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25/h(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGQVDSRYXATEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15SO3H, C7HF15O3S | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059920 | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-92-8 | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

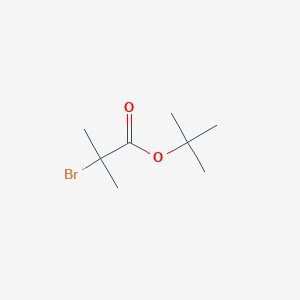

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential developmental effects of Perfluoroheptanesulfonic acid (PFHpS) exposure?

A1: Research suggests that PFHpS, along with other perfluoroalkyl sulfonic acids (PFSAs), can negatively impact development. Studies in zebrafish showed that exposure to PFHpS during early development led to a specific set of abnormalities, including body axis and swim bladder defects, and hyperactivity. [] This suggests potential developmental neurotoxicity as a significant concern for this class of chemicals. Interestingly, the study observed a correlation between the length of the carbon chain in sulfonic acid PFAS and the potency of developmental neurotoxicity, but not developmental toxicity. [] This highlights the complex relationship between PFAS structure and toxicity.

Q2: How does the structure of this compound (PFHpS) relate to its ability to interact with human placental 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1)?

A2: Research indicates that the carbon chain length of PFHpS and other PFSAs plays a crucial role in their ability to inhibit human placental 3β-HSD1 activity. [] PFHpS, with its seven-carbon chain, demonstrated significant inhibitory effects, although less potent than Perfluorooctanesulfonic acid (PFOS) with an eight-carbon chain, and Perfluorodecanesulfonic acid (PFDS) with a ten-carbon chain. [] This suggests a "V-shaped" relationship between carbon chain length and inhibitory potency, peaking at PFOS. [] Molecular docking analysis further revealed that PFSA molecules bind to the steroid-binding site of 3β-HSD1, and the length of the carbon chain directly influences the strength of this interaction. []

Q3: Can this compound (PFHpS) be detected in human samples, and if so, what does this indicate?

A3: Yes, PFHpS has been detected in human serum samples. In a study focusing on firefighters potentially exposed to PFAS through Aqueous Film Forming Foams (AFFF), PFHpS was found at significantly higher levels compared to a control group. [] This suggests occupational exposure to PFHpS through specific firefighting foams. Furthermore, the study highlighted the importance of using advanced analytical techniques like Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS) for identifying novel and less commonly reported fluorinated chemicals like PFHpS in human samples. []

Q4: What is the environmental concern surrounding this compound (PFHpS)?

A4: As a member of the PFAS group, PFHpS raises environmental concerns due to its persistence and potential for bioaccumulation. Although not as extensively studied as other PFAS like PFOS, its presence in environmental matrices like soil and its detection in human samples warrants attention. [, ] The identification of PFHpS in soil treated with electrodialytic remediation further emphasizes the need for comprehensive analysis and monitoring of emerging PFAS during environmental remediation efforts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)